molecular formula C17H13BrClN3O B11114597 (4Z)-4-{[(4-bromophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(4-bromophenyl)amino]methylidene}-2-(3-chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11114597
M. Wt: 390.7 g/mol
InChI Key: SBQQUSGZCCKNLU-UHFFFAOYSA-N
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Description

4-[(Z)-1-(4-BROMOANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE is a synthetic organic compound characterized by its unique molecular structure, which includes a bromine-substituted aniline group and a chlorophenyl group attached to a pyrazolone core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-[(Z)-1-(4-BROMOANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE typically involves the condensation of 4-bromoaniline with 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-one. The reaction is carried out in ethanol under reflux conditions for several hours, resulting in the formation of the desired product as a yellow precipitate . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(Z)-1-(4-BROMOANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(Z)-1-(4-BROMOANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrazolone derivatives with different substituents on the aniline and phenyl rings. For example:

  • 4-[(Z)-1-(4-Methoxyphenyl)Methylidene]-1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-One
  • 4-[(Z)-1-(4-Chlorophenyl)Methylidene]-1-(3-Chlorophenyl)-3-Methyl-1H-Pyrazol-5-One

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 4-[(Z)-1-(4-BROMOANILINO)METHYLIDENE]-1-(3-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-5-ONE lies in its specific combination of bromine and chlorine substituents, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C17H13BrClN3O

Molecular Weight

390.7 g/mol

IUPAC Name

4-[(4-bromophenyl)iminomethyl]-2-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C17H13BrClN3O/c1-11-16(10-20-14-7-5-12(18)6-8-14)17(23)22(21-11)15-4-2-3-13(19)9-15/h2-10,21H,1H3

InChI Key

SBQQUSGZCCKNLU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)C=NC3=CC=C(C=C3)Br

Origin of Product

United States

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